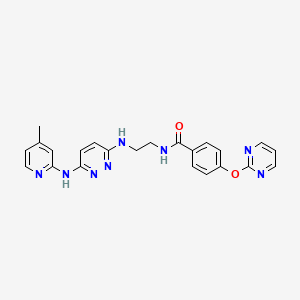

2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

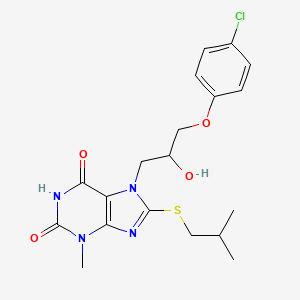

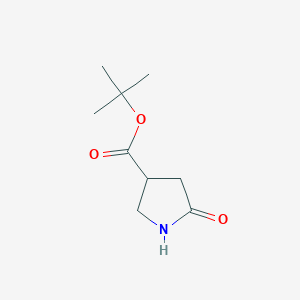

2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms in the ring . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of this compound involves a four-step process. The triazole is introduced at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole . This is followed by a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring. This ring is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis

Triazoles, including this compound, have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is also described .Physical And Chemical Properties Analysis

Triazoles, including this compound, are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . They are capable of forming hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility .Applications De Recherche Scientifique

Synthesis Methodologies

A study by Zhu Hong-jun presents a synthesis method involving methyl acetimidate hydrochloride and 2,4-dichlorophenylhydrazine, leading to compounds with potential for further chemical exploration and applications in material science or pharmaceuticals (Zhu Hong-jun, 2010).

Biological Activities and Applications

Research by V. A. Salionov demonstrates the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, showing analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. This indicates the potential use of similar compounds in developing new pharmaceuticals (V. A. Salionov, 2015).

Antiviral Properties

A study by A. S. Jones et al. explores the antiviral properties of related compounds, suggesting the potential for 2-(2H-1,2,3-Triazol-2-yl)acetimidamide hydrochloride derivatives in antiviral therapy, especially against herpes simplex and varicella-zoster viruses (A. S. Jones et al., 1988).

Click Chemistry in Drug Discovery

Click chemistry, as discussed by H. Kolb and K. B. Sharpless, is a modular approach utilizing reliable chemical transformations. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is particularly relevant, showcasing the role of triazole derivatives in linking reactions critical for drug development (H. Kolb & K. B. Sharpless, 2003).

Corrosion Inhibition

F. Bentiss et al. investigate 4H-1,2,4-triazole derivatives for corrosion protection of mild steel, highlighting the potential of triazole derivatives in industrial applications, particularly for protecting materials from corrosion (F. Bentiss et al., 2007).

Supramolecular Interactions

The work by B. Schulze and U. Schubert delves into the supramolecular interactions of 1,2,3-triazoles, illustrating their versatility in coordination chemistry and potential applications in molecular recognition and catalysis (B. Schulze & U. Schubert, 2014).

Mécanisme D'action

Target of Action

It is known that triazole compounds can interact with various biological targets, such as enzymes and receptors .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Triazole compounds are known to interact with various biochemical pathways depending on their specific targets .

Result of Action

The interaction of triazole compounds with their targets can lead to various cellular effects, depending on the specific target and the nature of the interaction .

Propriétés

IUPAC Name |

2-(triazol-2-yl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.ClH/c5-4(6)3-9-7-1-2-8-9;/h1-2H,3H2,(H3,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGHUFSLEFXHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2846340.png)

![2-benzyl-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2846341.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2846353.png)

![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)